3-Bromo-8-(difluoromethoxy)quinolin-4-ol
Description
3-Bromo-8-(difluoromethoxy)quinolin-4-ol is a halogenated quinoline derivative characterized by a bromine atom at the 3-position and a difluoromethoxy (-OCF2H) group at the 8-position of the quinoline scaffold. For example, 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (Compound 8) was synthesized by refluxing 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline in the presence of Hünig’s base, achieving an 83% yield . This suggests that similar methodologies could be adapted for introducing the difluoromethoxy group.
Quinoline derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
3-bromo-8-(difluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-6-4-14-8-5(9(6)15)2-1-3-7(8)16-10(12)13/h1-4,10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXJKTXFTRVBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 8-(difluoromethoxy)quinolin-4-ol using bromine or a brominating agent under controlled conditions. The reaction conditions often include a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Bromo-8-(difluoromethoxy)quinolin-4-ol may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-(difluoromethoxy)quinolin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives with varying biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-8-(difluoromethoxy)quinolin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It is employed in biological studies to investigate its effects on cellular processes and molecular targets.
Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Industrial Applications: It is utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-8-(difluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of 3-Bromo-8-(difluoromethoxy)quinolin-4-ol, emphasizing substituent differences and their implications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
